N-(2,2,2-Trifluoroethyl)thietan-3-amine

medicinal chemistry heterocyclic chemistry bioisostere design

N-(2,2,2-Trifluoroethyl)thietan-3-amine (CAS 1503515-87-4, molecular formula C5H8F3NS, molecular weight 171.18 g/mol) is a specialized heterocyclic amine building block that combines two strategically significant structural motifs: a thietane ring (a four-membered sulfur-containing saturated heterocycle) and an N-(2,2,2-trifluoroethyl) substituent. The thietane scaffold has gained recognition in recent years as a valuable bioisostere in drug discovery, offering distinct conformational and electronic properties compared to more common four-membered heterocycles such as azetidines and oxetanes.

Molecular Formula C5H8F3NS
Molecular Weight 171.19 g/mol
Cat. No. B7900344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trifluoroethyl)thietan-3-amine
Molecular FormulaC5H8F3NS
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1C(CS1)NCC(F)(F)F
InChIInChI=1S/C5H8F3NS/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
InChIKeyXMPMOPJBRPCYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)thietan-3-amine (CAS 1503515-87-4): A Fluorinated Thietane Building Block for Medicinal Chemistry


N-(2,2,2-Trifluoroethyl)thietan-3-amine (CAS 1503515-87-4, molecular formula C5H8F3NS, molecular weight 171.18 g/mol) is a specialized heterocyclic amine building block that combines two strategically significant structural motifs: a thietane ring (a four-membered sulfur-containing saturated heterocycle) and an N-(2,2,2-trifluoroethyl) substituent . The thietane scaffold has gained recognition in recent years as a valuable bioisostere in drug discovery, offering distinct conformational and electronic properties compared to more common four-membered heterocycles such as azetidines and oxetanes [1]. The N-(2,2,2-trifluoroethyl) group further modulates the amine's basicity, lipophilicity, and metabolic profile—properties that are widely exploited in lead optimization campaigns across pharmaceutical and agrochemical research .

Why N-(2,2,2-Trifluoroethyl)thietan-3-amine Cannot Be Interchanged with Non-Fluorinated or Non-Thietane Analogs


The substitution of N-(2,2,2-trifluoroethyl)thietan-3-amine with apparently similar amine building blocks—such as thietan-3-amine (lacking the trifluoroethyl group), N-ethyl-thietan-3-amine, or N-(2,2,2-trifluoroethyl)azetidine—introduces material alterations to both the compound's physicochemical profile and the pharmacological behavior of any downstream molecular entity into which it is incorporated. The thietane ring itself is not interchangeable with azetidine or oxetane due to differences in ring strain energy (thietane is significantly less strained than azetidine and oxetane owing to prolonged C–S bonds [1]) and distinct hydrogen bonding and lipophilicity characteristics [2]. The N-(2,2,2-trifluoroethyl) group further differentiates this compound from non-fluorinated or mono-/difluoroethyl analogs by markedly reducing amine basicity (pKa shift of approximately 5–6 log units ), altering lipophilicity, and conferring resistance to oxidative N-dealkylation metabolism [3]. These differences directly impact target binding, membrane permeability, metabolic stability, and ultimately the success or failure of a lead optimization program—making generic substitution a scientifically unjustified risk.

N-(2,2,2-Trifluoroethyl)thietan-3-amine: Quantitative Differentiation Evidence for Scientific Selection


Thietane vs. Azetidine/Oxetane: Reduced Ring Strain Energy Alters Reactivity and Stability Profile

The thietane ring in N-(2,2,2-trifluoroethyl)thietan-3-amine possesses fundamentally different ring strain characteristics compared to its nitrogen-containing (azetidine) and oxygen-containing (oxetane) analogs. Whereas strain energies are similar among azetidine, oxetane, and cyclobutane, thietane is significantly less strained due to prolonged C–S bonds (≈1.81–1.84 Å vs. ≈1.47–1.48 Å for C–N and ≈1.43–1.46 Å for C–O) and associated differences in bond angles [1]. This translates to a measurable difference in ring strain energy, with thietane exhibiting approximately 16–18 kcal/mol versus 25–26 kcal/mol for oxetane and azetidine [2]. This reduced strain renders thietane-containing compounds less prone to undesired ring-opening reactions under physiological conditions while maintaining sufficient reactivity for covalent inhibition strategies when appropriately functionalized. The GS-1291269 dioxo-thietane amine KHK inhibitor program specifically attributed the compound's favorable pharmacokinetic profile to the thietane scaffold's ability to avoid PK liabilities associated with acidic or basic molecules while providing a critical hydrogen bond donor [3].

medicinal chemistry heterocyclic chemistry bioisostere design

N-(2,2,2-Trifluoroethyl) vs. N-Ethyl: pKa Reduction of Approximately 5–6 Log Units Alters Ionization State at Physiological pH

The N-(2,2,2-trifluoroethyl) substituent in this compound profoundly reduces the basicity of the secondary amine compared to non-fluorinated N-alkyl analogs. 2,2,2-Trifluoroethylamine exhibits a pKa of 5.47±0.30, whereas typical secondary alkylamines (e.g., N-ethyl or N-methyl amines) possess pKa values in the range of 10–11 . Extrapolating this to N-(2,2,2-trifluoroethyl)thietan-3-amine, the predicted pKa falls in the range of approximately 5.5–6.5, compared to an estimated pKa of approximately 7.0±0.20 for the non-fluorinated thietan-3-amine . At physiological pH (7.4), this difference shifts the ionization equilibrium dramatically: the trifluoroethyl analog is predominantly (>90%) un-ionized (neutral free base), whereas non-fluorinated thietan-3-amine would exist in a mixed ionized/unionized state (~50–70% ionized). This differential ionization profile has direct and documented consequences for biological activity. In a comparative study of normeperidine and normetazocine derivatives, the N-(2,2,2-trifluoroethyl) substitution reduced opiate receptor binding compared to N-ethyl analogs due to decreased basicity (measured pKa shifts of ~5 units), and in vivo agonist activity was lost with weakly basic derivatives [1].

physicochemical property amine basicity ADME optimization

Thietane as a Constrained Bioisostere: Documented Impact on Metabolic Stability and Solubility

The thietane ring in N-(2,2,2-trifluoroethyl)thietan-3-amine functions as a constrained bioisostere that offers measurable advantages in drug design. A 2025 comprehensive review of thietanes in drug discovery documented that the thietane scaffold, when employed as a bioisosteric replacement for more common cyclic amines (e.g., azetidine, pyrrolidine, piperidine), confers improvements in drug metabolic stability and aqueous solubility [1]. The four-membered sulfur-containing ring imparts high polarity and marked three-dimensionality while maintaining low molecular weight [2]. Unlike the isosteric oxetane ring, which has been more extensively studied (with >20 FDA-approved drugs containing oxetane motifs), thietane offers distinct electronic properties due to sulfur's higher polarizability and ability to engage in chalcogen bonding interactions. The GS-1291269 development program explicitly leveraged the dioxo-thietane amine moiety to achieve a neutral KHK inhibitor with preclinical PK parameters supporting once-daily human dosing—a profile attributed directly to the thietane scaffold's avoidance of PK liabilities typical of acidic or basic inhibitors while preserving a hydrogen bond donor essential for potency [3].

bioisostere metabolic stability lead optimization

Metabolic Fate Differentiation: Resistance to N-Dealkylation via Trifluoroethyl Group

The N-(2,2,2-trifluoroethyl) group in this compound provides a critical differentiation from non-fluorinated or partially fluorinated N-alkyl analogs with respect to oxidative metabolism. A 1980 structure-activity relationship study on fluoroalkylamine derivatives of narcotic analgesics demonstrated that N-(2-fluoroethyl) derivatives undergo in vivo oxidative deamination to liberate fluoroacetate, a toxic metabolite that caused convulsions in rats at doses of 40–45 mg/kg i.p. with elevated serum citrate levels [1]. This metabolic pathway (α-C hydroxylation followed by dealkylation) is blocked or substantially attenuated when the α-carbon is fully substituted with fluorine atoms as in the N-(2,2,2-trifluoroethyl) group, because the electron-withdrawing trifluoromethyl moiety destabilizes the carbocation intermediate required for oxidative N-dealkylation. The synthetic accessibility of the N-(2,2,2-trifluoroethyl) group via practical, catalyst-free reductive trifluoroethylation of free amines using trifluoroacetic acid (TFA) as a stable and inexpensive fluorine source—proceeding in conventional glassware without rigorous exclusion of moisture or oxygen—makes this differentiation synthetically tractable [2].

drug metabolism cytochrome P450 oxidative deamination

Procurement-Relevant Differentiation: Synthetic Accessibility via Catalyst-Free Trifluoroethylation Methodology

From a procurement and supply chain perspective, N-(2,2,2-trifluoroethyl)thietan-3-amine benefits from a well-established, operationally simple synthetic methodology for installing the N-(2,2,2-trifluoroethyl) group. A 2017 report in Nature Communications demonstrated a practical, catalyst-free reductive trifluoroethylation of free amines using trifluoroacetic acid (TFA) as the fluorine source [1]. This methodology proceeds in conventional glassware without rigorous exclusion of moisture or oxygen, uses TFA as a stable, inexpensive, and commercially available reagent, and exhibits remarkable functional group tolerance. In contrast, earlier methods for synthesizing fluorinated amines relied on air- and moisture-sensitive reagents requiring special handling or harsh reductants that limited functional group compatibility [1]. This methodological advance translates directly to improved scalability, reduced cost of goods, and greater synthetic accessibility for thietan-3-amine derivatives bearing the N-(2,2,2-trifluoroethyl) moiety, relative to alternative fluoroalkylamines requiring more demanding synthetic protocols.

synthetic methodology process chemistry fluorine chemistry

N-(2,2,2-Trifluoroethyl)thietan-3-amine: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization Requiring Reduced Amine Basicity

In lead optimization programs where a secondary amine pharmacophore exhibits undesirable properties due to high basicity—such as poor membrane permeability, hERG channel blockade, or promiscuous aminergic receptor binding—N-(2,2,2-trifluoroethyl)thietan-3-amine offers a validated scaffold for basicity modulation. The N-(2,2,2-trifluoroethyl) group reduces amine pKa by approximately 4–6 units relative to N-ethyl analogs , shifting the predominant species at physiological pH from ionized (protonated) to neutral (un-ionized). This ionization shift has been empirically demonstrated to alter receptor binding profiles, with N-(2,2,2-trifluoroethyl) derivatives of normetazocine showing reduced opiate receptor binding compared to N-ethyl counterparts [1]. This scenario is particularly relevant for CNS drug discovery programs where passive permeability and reduced off-target pharmacology are critical success factors.

Drug Discovery: Metabolic Stability Enhancement via Blocked N-Dealkylation

For drug candidates containing secondary amine linkages that are susceptible to cytochrome P450-mediated oxidative N-dealkylation, the N-(2,2,2-trifluoroethyl) group provides a metabolically stable alternative. Comparative studies on fluoroalkylamine derivatives demonstrate that N-(2-fluoroethyl) groups undergo in vivo oxidative deamination to release fluoroacetate, causing convulsions in rats at 40–45 mg/kg i.p. [1], whereas the fully fluorinated N-(2,2,2-trifluoroethyl) group blocks this metabolic pathway by destabilizing the requisite carbocation intermediate [1]. N-(2,2,2-Trifluoroethyl)thietan-3-amine thus serves as a strategic building block for programs seeking to extend half-life, reduce metabolic clearance, or eliminate toxic metabolite formation associated with N-dealkylation.

Bioisostere-Driven Scaffold Hopping: Replacement of Azetidine or Piperidine Motifs

In scaffold-hopping campaigns aimed at circumventing intellectual property constraints or improving ADME properties, the thietane ring serves as a constrained bioisostere for saturated nitrogen heterocycles such as azetidine, pyrrolidine, and piperidine. Systematic reviews of thietanes in drug discovery document improvements in metabolic stability and solubility when thietane replaces these more common cyclic amines [2]. The reduced ring strain of thietane (16–18 kcal/mol vs. 25–26 kcal/mol for azetidine and oxetane [3]) further differentiates this scaffold from isosteric alternatives, potentially reducing undesired ring-opening side reactions during synthesis or in biological milieu. The successful application of the dioxo-thietane amine moiety in the clinical candidate GS-1291269 [4] validates this approach for achieving favorable PK profiles while maintaining potency.

Chemical Biology: Probe Development Requiring Neutral Hydrogen Bond Donors

For chemical probe development where a neutral hydrogen bond donor is required (avoiding the confounding effects of a charged ammonium species), N-(2,2,2-trifluoroethyl)thietan-3-amine provides an ideal starting point. The combination of the thietane ring and the N-(2,2,2-trifluoroethyl) group yields a secondary amine that is predominantly un-ionized at physiological pH yet retains the capacity for hydrogen bond donation. This profile was explicitly leveraged in the discovery of GS-1291269, where the dioxo-thietane amine group avoided PK liabilities associated with acidic or basic molecules while providing a hydrogen bond donor critical for KHK inhibition potency [4]. This scenario extends to fragment-based drug discovery and target engagement studies where charge-neutral probe molecules are preferred to minimize non-specific electrostatic interactions.

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